molecular formula C13H14N4O3 B10973696 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide

Cat. No.: B10973696
M. Wt: 274.28 g/mol
InChI Key: AUJXAFOBDXHWEL-UHFFFAOYSA-N
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Description

N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE typically involves the reaction of 3-nitrobenzoyl chloride with N-(13-dimethyl-1H-pyrazol-4-yl)methylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved may include the modulation of signaling pathways and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • 3-(4-nitrophenyl)-1H-pyrazole
  • 4-(dimethylamino)-3-nitrobenzamide

Uniqueness

N-[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITROBENZAMIDE is unique due to its specific structural features, such as the presence of both a pyrazole ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-nitrobenzamide

InChI

InChI=1S/C13H14N4O3/c1-9-11(8-16(2)15-9)7-14-13(18)10-4-3-5-12(6-10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,18)

InChI Key

AUJXAFOBDXHWEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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